molecular formula C24H25N3O3 B368598 N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide CAS No. 919972-80-8

N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B368598
CAS No.: 919972-80-8
M. Wt: 403.5g/mol
InChI Key: DJTLNCYFKHXZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a furan ring, a benzodiazole moiety, and a phenoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenoxybutyl group is introduced via nucleophilic substitution reactions, where a suitable phenoxybutyl halide reacts with the benzodiazole intermediate.

The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid or its activated ester under basic conditions to form the desired carboxamide. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The phenoxybutyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The phenoxybutyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target protein, while the furan ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide
  • N-{1-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide

Uniqueness

N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to the specific combination of its structural components. The presence of the benzodiazole moiety, phenoxybutyl group, and furan ring in a single molecule provides a distinct set of chemical properties and biological activities that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-18(25-24(28)22-14-9-17-30-22)23-26-20-12-5-6-13-21(20)27(23)15-7-8-16-29-19-10-3-2-4-11-19/h2-6,9-14,17-18H,7-8,15-16H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTLNCYFKHXZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.